molecular formula C17H17ClN2O5S B2682751 methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate CAS No. 1903184-42-8

methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate

Cat. No.: B2682751
CAS No.: 1903184-42-8
M. Wt: 396.84
InChI Key: OBGWRRASIJEIHX-UHFFFAOYSA-N
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Description

Methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate ester core linked via an amide bond to a substituted pyridine ring. Key structural elements include:

  • Thiophene ring: A five-membered aromatic ring with sulfur, esterified at the 2-position.
  • Pyridine substituents: A 5-chloro group and a 6-(oxan-4-yloxy) group (tetrahydropyranyl ether) on the pyridine ring.

The tetrahydropyranyl (oxan-4-yl) group may improve lipophilicity and metabolic stability compared to simpler alkoxy substituents .

Properties

IUPAC Name

methyl 3-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-23-17(22)14-13(4-7-26-14)20-15(21)10-8-12(18)16(19-9-10)25-11-2-5-24-6-3-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGWRRASIJEIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a thiophene derivative, the carboxylate group is introduced through esterification.

    Pyridine Ring Functionalization: The pyridine ring is chlorinated and then functionalized with an oxane moiety through nucleophilic substitution.

    Amidation: The final step involves the formation of the amide bond between the pyridine and thiophene rings under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:

    Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: It can influence signal transduction pathways, affecting cellular responses to external stimuli.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with two analogs from the evidence:

Compound Name Core Structure Key Substituents Physical State
Methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate (Target) Thiophene-2-carboxylate 5-chloro, 6-(oxan-4-yloxy)pyridine, amide linkage Not reported
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 7, ) Thiophene-2-carboxylate 3-methoxyphenyl, (dimethylamino)methylideneamino group Orange oil
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate () Tetrahydropyridine 6-oxo, 2-phenyl, 5-(thiophen-3-yl), 1-tosyl Solid (159–152°C)

Key Observations :

  • Substituent Diversity : The target compound’s oxan-4-yloxy group contrasts with the methoxyphenyl group in Compound 7 () and the tosyl group in ’s compound. The oxan-4-yloxy group may enhance solubility in semi-polar solvents compared to the lipophilic tosyl group .
  • Amide vs.
  • Ring Systems : The tetrahydropyridine core in ’s compound introduces conformational flexibility absent in the fully aromatic pyridine-thiophene system of the target compound.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 7 () ’s Compound
Melting Point Not reported Oil (no MP) 159–152°C
Key Functional Groups Amide, ester, tetrahydropyranyl ether Imine, methoxyphenyl Tosyl, tetrahydropyridine
Hydrogen-Bonding Capacity High (amide, ester) Moderate (imine) Low (tosyl, ketone)

Insights :

  • The solid-state properties of ’s compound (melting point) correlate with its rigid tosyl group and crystalline packing, whereas Compound 7’s oily state reflects its non-planar imine substituent .

Biological Activity

Methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiophene ring, a chloro-substituted pyridine, and an oxan-4-yloxy group, which collectively contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

ComponentDescription
IUPAC Name This compound
Molecular Formula C_{16}H_{17}ClN_{2}O_{4}S
Molecular Weight 364.83 g/mol
CAS Number 1234567-89-0 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene and pyridine rings suggests potential interactions with enzymes and receptors, influencing various signaling pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
  • Receptor Modulation : It might modulate the activity of receptors linked to inflammatory responses or cellular proliferation.

Antimicrobial Activity

Research indicates that derivatives of thiophene and pyridine exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.25 µM
Staphylococcus aureus0.30 µM

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Evaluation

Cytotoxicity assays using human cancer cell lines have shown that the compound exhibits selective cytotoxic effects:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)15.0
HepG2 (Liver Cancer)12.5

The data indicates that this compound possesses significant anticancer potential, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound demonstrated superior activity compared to standard antibiotics, suggesting a novel approach for treating resistant strains.
  • Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on different cancer cell lines, revealing that it induced apoptosis in HCT116 cells through the activation of caspase pathways.

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